molecular formula C9H13NO3S B13572165 3-((1R)-1-Amino-2-hydroxyethyl)-1-(methylsulfonyl)benzene

3-((1R)-1-Amino-2-hydroxyethyl)-1-(methylsulfonyl)benzene

Cat. No.: B13572165
M. Wt: 215.27 g/mol
InChI Key: NWIHYKJMGYEDRI-VIFPVBQESA-N
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Description

3-((1R)-1-Amino-2-hydroxyethyl)-1-(methylsulfonyl)benzene is an organic compound characterized by a benzene ring substituted with an amino group, a hydroxyethyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1R)-1-Amino-2-hydroxyethyl)-1-(methylsulfonyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Sulfonation: Aniline undergoes sulfonation to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((1R)-1-Amino-2-hydroxyethyl)-1-(methylsulfonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and catalysts such as aluminum chloride (AlCl₃) are employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces amines.

    Substitution: Produces halogenated benzene derivatives.

Scientific Research Applications

3-((1R)-1-Amino-2-hydroxyethyl)-1-(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((1R)-1-Amino-2-hydroxyethyl)-1-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methylsulfonyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methylsulfonylbenzene: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.

    3-Hydroxyethyl-1-methylsulfonylbenzene: Lacks the amino group, affecting its biological activity.

    3-((1R)-1-Amino-2-hydroxyethyl)benzene: Lacks the methylsulfonyl group, altering its chemical and biological properties.

Uniqueness

3-((1R)-1-Amino-2-hydroxyethyl)-1-(methylsulfonyl)benzene is unique due to the presence of all three functional groups (amino, hydroxyethyl, and methylsulfonyl) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

(2R)-2-amino-2-(3-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1

InChI Key

NWIHYKJMGYEDRI-VIFPVBQESA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)[C@H](CO)N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(CO)N

Origin of Product

United States

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